Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol is an organic compound characterized by the presence of a naphthalene ring attached to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol typically involves the reaction of a naphthalene derivative with a cyclopentanol derivative under specific conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a naphthalene halide with a cyclopentanol in the presence of a base.
Esterification and Reduction: Forming an ester intermediate followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yloxycyclopentanone, while reduction could produce naphthalen-2-yloxycyclopentane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2R)-2-(phenylmethoxy)cyclopentan-1-ol
- Rel-(1R,2R)-2-(benzyloxy)cyclopentan-1-ol
Uniqueness
Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with different aromatic groups.
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(1R,2R)-2-naphthalen-2-yloxycyclopentan-1-ol |
InChI |
InChI=1S/C15H16O2/c16-14-6-3-7-15(14)17-13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14-16H,3,6-7H2/t14-,15-/m1/s1 |
InChI Key |
RQDRQRQIMIFGCR-HUUCEWRRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1CC(C(C1)OC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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